molecular formula C10H7BrO4 B3018649 5-Bromo-6-methoxybenzofuran-2-carboxylic acid CAS No. 20073-19-2

5-Bromo-6-methoxybenzofuran-2-carboxylic acid

Cat. No. B3018649
CAS RN: 20073-19-2
M. Wt: 271.066
InChI Key: RKNWDMISPSACLI-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxybenzofuran-2-carboxylic acid is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a bromine atom and a methoxy group attached to a benzofuran ring, which is further substituted with a carboxylic acid group. This structure is a key scaffold in the development of compounds with potential biological activities, including antimicrobial and anti-inflammatory properties .

Synthesis Analysis

The synthesis of related compounds to 5-Bromo-6-methoxybenzofuran-2-carboxylic acid has been reported in the literature. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares some structural features with the target compound, involves a multi-step process starting from methyl 2,6-difluoropyridine-3-carboxylate. This process includes reactions such as methoxylation, oxidation, nucleophilic substitution, and bromination, leading to the desired product with an overall yield of 67% . Similarly, the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, although not directly related, demonstrates the potential for creating benzofuran derivatives through cyclization and hydrolysis reactions .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is typically characterized using techniques such as NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction. These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the substituents attached to the benzofuran ring . The presence of a bromine atom and a methoxy group in the compound of interest would influence its electronic properties and reactivity.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions due to the reactive sites present on the molecule. For example, the carboxylic acid moiety can be involved in the formation of amide bonds, as demonstrated in the synthesis of amide derivatives from bromo indoles bearing a carboxylic acid group . Additionally, the bromine atom can act as a leaving group in nucleophilic substitution reactions, which is a common transformation in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid and its derivatives are influenced by the functional groups present. These properties include solubility, melting point, and reactivity, which are essential for the practical application of these compounds in chemical synthesis and biological studies. The thermal behavior of related compounds, such as lanthanide complexes with bromine and methoxy-substituted benzoic acid, has been studied using techniques like thermogravimetric analysis and differential scanning calorimetry . These studies provide insights into the stability and phase transitions of the compounds under various conditions.

Safety And Hazards

The safety information available indicates that this compound may pose certain hazards. The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazard descriptions, which can be looked up in a hazard statement code directory.

properties

IUPAC Name

5-bromo-6-methoxy-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO4/c1-14-8-4-7-5(2-6(8)11)3-9(15-7)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNWDMISPSACLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(OC2=C1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methoxybenzofuran-2-carboxylic acid

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